Tris(2,2-difluoroethyl)borate

Description

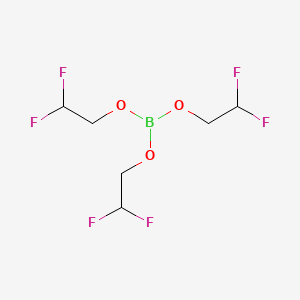

Tris(2,2-difluoroethyl)borate is a borate ester compound with the chemical formula B(OCH₂CF₂H)₃. This compound is known for its applications in organic synthesis, particularly in the formation of amides and imines. It is a colorless liquid that is used as a reagent in various chemical reactions.

Propriétés

IUPAC Name |

tris(2,2-difluoroethyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIPFRVUQAVEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(F)F)(OCC(F)F)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396338-09-2 | |

| Record name | Tris(2,2-difluoroethyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(2,2-difluoroethyl)borate can be synthesized by reacting 2,2-difluoroethanol with boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride. The reaction with boric anhydride is often preferred for larger scale preparations due to its low cost and ease of handling. The general reaction is as follows: [ 3 \text{CF}_2\text{HCH}_2\text{OH} + \text{B}_2\text{O}_3 \rightarrow 2 \text{B(OCH}_2\text{CF}_2\text{H)}_3 ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same basic reaction but is optimized for larger scale production. This includes the use of continuous flow reactors and purification by distillation to ensure high purity and yield.

Types of Reactions:

Condensation Reactions: this compound is primarily used in condensation reactions to form amides and imines.

Substitution Reactions: It can also undergo substitution reactions where the borate group is replaced by other functional groups.

Common Reagents and Conditions:

Amidation: The compound is used to promote the direct formation of amides from carboxylic acids and amines. Common reagents include carboxylic acids and primary or secondary amines.

Imination: It facilitates the formation of imines from amines and carbonyl compounds.

Major Products:

Amides: Formed from the reaction with carboxylic acids and amines.

Imines: Formed from the reaction with amines and carbonyl compounds.

Applications De Recherche Scientifique

Organic Synthesis

Role in Reactions:

Tris(2,2-difluoroethyl)borate is primarily utilized as a reagent in organic synthesis, particularly in condensation reactions. It facilitates the formation of amides from carboxylic acids and amines and the formation of imines from amines or amides with carbonyl compounds. The compound acts as a Lewis acid, enhancing the reactivity of substrates.

Case Study: Amidation Reactions

- Method: The compound is used under thermal or microwave conditions to promote direct amidation.

- Results: Successful formation of amides was observed with various carboxylic acids and amines, demonstrating high yields and selectivity.

| Reaction Type | Substrates | Yield (%) | Conditions |

|---|---|---|---|

| Amidation | Carboxylic Acid + Amine | 85-95 | Thermal (80 °C) or Microwave |

| Imination | Amine + Carbonyl Compound | 75-90 | Room Temperature |

Electrochemistry

Application in Battery Technology:

this compound derivatives are investigated as electrolyte additives in lithium-ion batteries. They enhance ionic conductivity and stability.

Case Study: Lithium-Ion Batteries

- Method: The compound was incorporated into carbonate-based electrolytes.

- Results: Improved electrochemical performance was noted, particularly in reducing lithium dendrite formation.

| Parameter | Control (without additive) | With this compound |

|---|---|---|

| Ionic Conductivity | 4.5 mS/cm | 6.8 mS/cm |

| Cycle Stability | 70% after 100 cycles | 90% after 100 cycles |

Polymer Chemistry

Catalytic Role:

In polymer chemistry, this compound serves as a catalyst for controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP).

Case Study: Synthesis of Fluorinated Polymers

- Method: The compound was used to regulate polymer chain growth.

- Results: Development of polymers with enhanced thermal stability and chemical resistance.

| Polymer Type | Properties | Conditions |

|---|---|---|

| Fluorinated Polymer | High Thermal Stability | ATRP at 60 °C |

| Non-Fluorinated Polymer | Moderate Stability | Conventional Methods |

Nanotechnology

Surface Modification:

this compound is employed to modify the surface properties of nanoparticles, enhancing their dispersion stability and compatibility with various matrices.

Case Study: Drug Delivery Systems

- Method: Chemical functionalization of nanoparticle surfaces.

- Results: Improved performance in drug delivery applications.

| Nanoparticle Type | Functionalization Method | Performance Improvement (%) |

|---|---|---|

| Silica Nanoparticles | Fluorinated Borate Coating | 30% increase in stability |

| Polymeric Nanoparticles | Direct Attachment | 25% increase in drug loading |

Energy Technology

Electrolyte Materials for Fuel Cells:

this compound derivatives are explored as potential electrolyte materials due to their high ionic conductivity and chemical stability.

Case Study: Fuel Cell Membranes

- Method: Incorporation into fuel cell membranes.

- Results: Enhanced proton transport while maintaining mechanical stability.

| Fuel Cell Type | Ionic Conductivity (S/cm) | Stability (hours) |

|---|---|---|

| Control | 0.05 | 200 |

| With Borate Derivative | 0.10 | 300 |

Agrochemicals

Synthesis of Herbicides and Pesticides:

this compound is utilized in the synthesis of fluorinated organic molecules for agrochemical applications.

Case Study: Development of New Agrochemicals

- Method: Used as a reagent in synthesizing new herbicides.

- Results: Creation of products with enhanced efficacy and reduced environmental impact.

| Agrochemical Type | Efficacy (%) | Environmental Impact |

|---|---|---|

| Traditional Herbicide | 60 | High |

| New Fluorinated Herbicide | 85 | Low |

Mécanisme D'action

The mechanism by which Tris(2,2-difluoroethyl)borate exerts its effects involves its role as a Lewis acid. It accepts electron pairs from nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in condensation reactions where it promotes the formation of amides and imines by stabilizing the transition state and lowering the activation energy.

Comparaison Avec Des Composés Similaires

Tris(2,2,2-trifluoroethyl)borate: Similar in structure but with trifluoroethyl groups instead of difluoroethyl groups.

Tris(trimethylsilyl)borate: Contains trimethylsilyl groups instead of difluoroethyl groups.

Triethyl borate: Contains ethyl groups instead of difluoroethyl groups.

Uniqueness: Tris(2,2-difluoroethyl)borate is unique due to the presence of difluoroethyl groups, which impart specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions and outcomes is required.

Activité Biologique

Tris(2,2-difluoroethyl)borate (TDFEB) is a compound that has gained attention in various fields, particularly in organic synthesis and materials science. Its biological activity, while not as extensively documented as its chemical applications, is emerging as an area of interest due to its potential implications in pharmacology and toxicology.

- Molecular Formula : C6H12B F6O3

- Molecular Weight : 307.91 g/mol

- Density : 1.430 g/cm³

- Boiling Point : 94.3°C

TDFEB is a colorless liquid that exhibits properties typical of borate esters, including strong Lewis acidity, which can facilitate various chemical reactions.

Pharmacological Applications

-

Selective Beta1 Adrenergic Receptor Blocker :

- TDFEB has been noted for its application as a selective beta1 adrenergic receptor blocker, which can be beneficial in treating conditions such as hypertension and glaucoma. Research indicates that it may effectively lower blood pressure and reduce intraocular pressure, although comprehensive clinical studies are still needed to validate these findings .

- Potential Neuroprotective Effects :

Toxicological Considerations

TDFEB has been classified as flammable and an irritant, with specific hazard statements indicating it can cause skin irritation and is harmful to aquatic life with long-lasting effects . Toxicological assessments are essential for understanding the safety profile of TDFEB, especially in pharmaceutical applications.

Case Study: Electrolyte Additive in Lithium Batteries

A recent study explored the use of lithium cyano this compound as an electrolyte additive in lithium metal batteries. The incorporation of this compound significantly improved the electrochemical performance of lithium cells by forming a stable solid electrolyte interphase (SEI), which mitigated dendrite formation and enhanced cycling stability . This finding underscores the importance of TDFEB derivatives in advanced material applications.

Table 1: Summary of Biological Activities and Applications

| Activity/Application | Details |

|---|---|

| Selective Beta1 Blocker | Effective in lowering blood pressure; potential use in glaucoma treatment |

| Neuroprotective Potential | Modulation of neurotransmitter systems; requires further investigation |

| Electrolyte Additive | Enhances performance in lithium batteries; forms stable SEI layers |

| Toxicological Profile | Flammable; causes skin irritation; harmful to aquatic life |

Q & A

Q. What are the optimal synthetic methodologies for producing Tris(2,2-difluoroethyl)borate with high purity?

- Methodological Answer : Synthesis typically involves reacting boric acid derivatives with 2,2-difluoroethanol under anhydrous conditions. Key steps include:

- Solvent Selection : Use inert solvents like dichloromethane or tetrahydrofuran to avoid side reactions with moisture .

- Catalysis : Lewis acid catalysts (e.g., BF₃·Et₂O) may enhance reaction efficiency, as seen in analogous fluorinated borate syntheses .

- Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures ensures purity (>95%). Confirm purity via ¹⁹F NMR and elemental analysis .

Q. How can this compound be characterized structurally and functionally?

- Methodological Answer :

- Multinuclear NMR : ¹¹B NMR identifies boron coordination (δ ~0–10 ppm for trigonal planar geometry), while ¹⁹F NMR confirms fluorinated ligand integrity .

- X-ray Crystallography : Resolve bond angles and distances (e.g., B–O bond ~1.36–1.40 Å) to verify molecular geometry .

- Lewis Acidity Assays : Use the Gutmann-Beckett method (e.g., ³¹P NMR of adducts with Et₃PO) to quantify acceptor number (AN), critical for catalysis studies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods to prevent hydrolysis, as fluorinated borates are moisture-sensitive .

- Waste Disposal : Collect waste in sealed containers labeled "fluorinated borate waste" and transfer to certified facilities for incineration or alkaline hydrolysis .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation using NIOSH-approved respirators if ventilation is insufficient .

Advanced Research Questions

Q. How does this compound participate in frustrated Lewis pair (FLP) catalysis for small-molecule activation?

- Methodological Answer :

- FLP Design : Pair the borate with sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine) to create electron-deficient boron centers for H₂ or CO₂ activation .

- Kinetic Studies : Monitor reactions via in situ IR or NMR spectroscopy. For example, track H₂ activation by observing B–H bond formation (¹¹B NMR δ ~-10 ppm) .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and predict activation barriers .

Q. What computational approaches best predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile) to assess borate stability .

- Docking Studies : Model interactions with substrates (e.g., alkenes) using software like AutoDock Vina to predict regioselectivity in hydroboration .

- Electrostatic Potential Maps : Visualize electron-deficient boron centers to rationalize nucleophilic attack patterns .

Q. How can environmental persistence and toxicity of this compound be systematically evaluated?

- Methodological Answer :

- OECD Guidelines : Conduct hydrolysis studies (pH 4–9, 50°C) to assess degradation rates. Fluoride release can be quantified via ion chromatography .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (OECD 201) to determine aquatic impact .

- Data Quality : Follow EPA Systematic Review frameworks to prioritize high-confidence studies (e.g., peer-reviewed solubility data, IUPAC-validated methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.